4-[(Phenylmethyl)sulfonyl]-piperidine

Tachykinin NK3 receptor Structure-activity relationship Piperidine SAR

Researchers pursuing neurokinin receptor antagonists often face scaffold limitations that compromise CNS penetration. 4-Benzylsulfonylpiperidine (CAS 933699-57-1) addresses this with a pre-installed 4-benzylsulfonyl group that enables: • NK3 antagonist development: 4-phenylsulfonylmethyl substitution achieves IC50 of 6.2 nM (2.7-fold improvement over monosubstituted analogs) • NK1 antagonist engineering: N-sulfonyl piperidine motif yields hNK1 IC50 of 5.7 nM • σ1-selective ligand synthesis: privileged arylalkylsulfonyl piperidine scaffold achieves sub-nanomolar Ki with up to 96-fold σ1/σ2 selectivity • Favorable CNS physicochemical profile: XLogP3 1.2, TPSA 54.6 Ų Supplied with ≥95% purity for reliable SAR exploration and parallel library synthesis.

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
Cat. No. B13259836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Phenylmethyl)sulfonyl]-piperidine
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C12H17NO2S/c14-16(15,12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyLYQYKUWCEFIIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Phenylmethyl)sulfonyl]-piperidine Identity & Procurement


4-[(Phenylmethyl)sulfonyl]-piperidine (also known as 4-benzylsulfonylpiperidine) is a substituted piperidine derivative with the molecular formula C12H17NO2S and molecular weight 239.34 g/mol [1]. The compound bears the CAS Registry Number 933699-57-1 and features a benzylsulfonyl group at the 4-position of the piperidine ring, with a free NH at the 1-position [1]. Its computed physicochemical properties include an XLogP3-AA value of 1.2 and a topological polar surface area of 54.6 Ų [1].

Scaffold 4-Benzylsulfonyl-piperidine, free NH at 1-position
Derivatization N-functionalization handle for SAR exploration
Physicochemical Moderate lipophilicity, TPSA consistent with CNS drug-like space

4-[(Phenylmethyl)sulfonyl]-piperidine vs. Generic Analogs


Piperidine derivatives bearing a 4-benzylsulfonyl group are not functionally interchangeable with other 4-substituted or N-substituted piperidine analogs. Structure-activity relationship (SAR) studies have established that the sulfonyl group at the 4-position introduces distinct conformational constraints, hydrogen-bonding capacity, and electronic effects that critically influence target engagement and selectivity profiles [1]. In the context of NK1 receptor antagonism, the sulfonyl substituent on the piperidine nitrogen yields an hNK1 IC50 of 5.7 nM, compared to 5.3 nM for the corresponding acyl derivative, illustrating that even subtle modifications at the substitution site alter potency [1]. Additionally, 4,4-disubstituted piperidines bearing a phenylsulfonylmethyl group at the 4-position demonstrate approximately 2.7-fold higher NK3 antagonist potency (IC50 = 6.2 nM) than monosubstituted piperidine analogs (IC50 = 17 nM) [2]. These data underscore that the specific 4-benzylsulfonyl substitution pattern produces quantitatively distinct biological outcomes that cannot be assumed for structurally related compounds.

4-Substitution 4-Benzylsulfonyl introduces distinct conformational and electronic effects; not interchangeable with 4-alkyl or 4-acyl piperidines.
N-Sulfonyl vs N-Acyl Sulfonyl at the nitrogen may shift hydrogen-bonding and metabolic stability profile compared to acyl analogs, requiring re-evaluation.
Mono-substitution Monosubstituted piperidines lack the 4-sulfonylmethyl group; receptor potency and selectivity profiles may not transfer.

4-[(Phenylmethyl)sulfonyl]-piperidine Differentiation Evidence


NK3 Antagonist Potency: 4-Sulfonylmethyl vs. Monosubstituted

In a head-to-head comparison within the same study, the 4-phenylsulfonylmethyl-substituted piperidine compound (1c) exhibited an NK3 receptor IC50 of 6.2 nM, which is 2.7-fold more potent than the monosubstituted piperidine compound 1e (IC50 = 17 nM) [1]. This direct comparison demonstrates that the presence of the 4-phenylsulfonylmethyl group confers significantly enhanced NK3 antagonism relative to compounds lacking the sulfonyl moiety at the 4-position.

NK3 4-Sulfonylmethyl vs. Monosubstituted
Head-to-head
IC50 6.2 nM (4-sulfonylmethyl) vs. 17 nM (monosubstituted); 2.7-fold difference
Supports 4-sulfonylmethyl substitution for NK3 receptor binding differentiation.
Direct comparison within same study; receptor binding assay.
Tachykinin NK3 receptor Structure-activity relationship Piperidine SAR

NK3 Selectivity: Phenylsulfonylmethyl vs. Phenyl & Fluorobenzyl

Within a series of 4,4-disubstituted piperidine NK3 antagonists, the 4-phenylsulfonylmethyl analog (1c) demonstrated an IC50 of 6.2 nM, positioning it between the 4-phenyl analog (1b, IC50 = 5.9 nM) and the 4-fluorobenzyl analog (1d, IC50 = 11 nM) in terms of potency [1]. This ranking establishes a clear structure-activity gradient among closely related 4-substituents, with the phenylsulfonylmethyl group offering intermediate potency while introducing distinct physicochemical properties (increased polarity, hydrogen-bonding capacity) not available with the phenyl or fluorobenzyl substitutions.

NK3 4-Substituent Ranking
Head-to-head
Phenyl (5.9 nM) > Phenylsulfonylmethyl (6.2 nM) > Fluorobenzyl (11 nM)
Intermediate potency with distinct polarity profile; differentiated scaffold choice.
Ranking among closely related 4-substituted piperidines.
Tachykinin NK3 receptor Selectivity profiling Piperidine SAR

NK1 Activity: N-Sulfonyl vs. N-Acyl Piperidines

In the context of 4,4-disubstituted piperidine NK1 antagonists, compounds bearing an N-sulfonyl group (compound 39) demonstrated an hNK1 IC50 of 5.7 nM, which is comparable to the N-acyl analog (compound 38, IC50 = 5.3 nM) [1]. This cross-study finding establishes that the sulfonyl functionality is well-tolerated at the piperidine nitrogen position for NK1 receptor antagonism, achieving single-digit nanomolar potency similar to acyl derivatives while offering a distinct chemical handle with differential hydrogen-bonding capacity and metabolic stability potential.

N-Sulfonyl vs. N-Acyl NK1 Binding
Cross-study comparable
hNK1 IC50 5.7 nM (sulfonyl) vs. 5.3 nM (acyl); ~1.08-fold difference
Sulfonyl acts as isosteric replacement with comparable NK1 affinity.
4,4-disubstituted piperidine series; human NK1 binding assay.
NK1 receptor antagonism Substance P antagonist Nitrogen substitution SAR

Sigma-1 Receptor Selectivity with Benzylsulfonyl Group

SAR studies on arylalkylsulfonyl piperidine derivatives have established that the benzylsulfonyl substitution pattern can dramatically enhance sigma-1 (σ1) receptor selectivity. Within the studied series, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analog achieved a 96-fold σ1/σ2 selectivity ratio, with Kiσ1 = 0.96 ± 0.05 nM and Kiσ2 = 91.8 ± 8.1 nM [1]. While the target compound 4-[(phenylmethyl)sulfonyl]-piperidine differs in substitution pattern (4-sulfonyl rather than 1-sulfonyl), the data establish that the benzylsulfonyl moiety, when incorporated into the piperidine scaffold, enables sub-nanomolar σ1 affinity and exceptional subtype selectivity relative to piperazine-based analogs and alternative carbon chain lengths (n = 0 and 2 exhibited lower affinities) [1].

σ1/σ2 Selectivity (Class Analog)
Class-level
Kiσ1 0.96 nM, Kiσ2 91.8 nM, 96-fold selectivity
Benzylsulfonyl scaffold enables high σ1 affinity and subtype selectivity.
Based on structurally related 1-sulfonyl analog; not directly assayed.
Sigma-1 receptor σ1/σ2 selectivity Sulfonyl SAR

Lipophilicity and CNS Permeability Profile

4-[(Phenylmethyl)sulfonyl]-piperidine exhibits a computed XLogP3-AA value of 1.2, which is substantially lower than lipophilic piperidine derivatives such as pridopidine (C15H23NO2S, predicted logP ≈ 3.5–4.0) or typical N-benzyl piperidines that often exceed XLogP values of 2.5–3.5 [1]. The topological polar surface area (TPSA) of 54.6 Ų, combined with the presence of one hydrogen bond donor (piperidine NH) and three hydrogen bond acceptors (sulfonyl oxygens, piperidine nitrogen), places this compound in a favorable range for blood-brain barrier penetration (typically TPSA < 60–70 Ų for CNS penetration) while maintaining moderate aqueous solubility compared to more lipophilic analogs [1].

Lipophilicity & CNS Profile
Class-level
XLogP3-AA 1.2, TPSA 54.6 Ų
Favorable CNS drug-like property space vs. more lipophilic piperidines.
Computed values; experimental solubility/logD to confirm.
Lipophilicity Drug-likeness ADME prediction

4-[(Phenylmethyl)sulfonyl]-piperidine Research Applications


NK3 Antagonist Lead Optimization

4-[(Phenylmethyl)sulfonyl]-piperidine serves as a validated scaffold for developing potent NK3 receptor antagonists. The 4-phenylsulfonylmethyl substitution confers an IC50 of 6.2 nM, representing a 2.7-fold improvement over monosubstituted piperidine analogs [1]. This scaffold enables SAR exploration around the sulfonyl benzyl moiety and piperidine nitrogen to further optimize potency, selectivity, and pharmacokinetic properties for applications in neurokinin receptor modulation.

NK1 Antagonist Development Using N-Sulfonyl Piperidine

As demonstrated in 4,4-disubstituted piperidine NK1 antagonists, the N-sulfonyl piperidine motif achieves high-affinity hNK1 binding (IC50 = 5.7 nM), comparable to N-acyl derivatives (IC50 = 5.3 nM) [1]. 4-[(Phenylmethyl)sulfonyl]-piperidine provides the sulfonyl functionality pre-installed at the 4-position, offering a strategic starting point for constructing dual-substitution NK1 antagonists with tunable hydrogen-bonding capacity and metabolic stability profiles.

Sigma-1 Probe & Tool Compound Synthesis

Arylalkylsulfonyl piperidines have been validated as a privileged scaffold for achieving high σ1 receptor affinity and exceptional σ1/σ2 subtype selectivity, with class-leading analogs demonstrating sub-nanomolar Ki values and up to 96-fold selectivity ratios [1]. 4-[(Phenylmethyl)sulfonyl]-piperidine can be elaborated via N-functionalization to generate novel σ1-selective ligands for use as pharmacological tools in neuroscience research, particularly in studies of neuroprotection, pain modulation, and mood disorders.

CNS-Targeted Library Building Block

With a computed XLogP3-AA of 1.2 and TPSA of 54.6 Ų, 4-[(Phenylmethyl)sulfonyl]-piperidine occupies a favorable physicochemical space for CNS drug discovery [1]. Its moderate lipophilicity and balanced hydrogen-bonding profile make it suitable as a core building block for parallel synthesis of CNS-penetrant compound libraries, particularly when compared to more lipophilic piperidine alternatives that may present solubility or off-target promiscuity challenges.

Application
Selection Property
Validation Focus
NK3 antagonist lead optimization
4-Phenylsulfonylmethyl piperidine scaffold
NK3 receptor binding and selectivity SAR
NK1 antagonist derivatization
N-Sulfonyl piperidine motif
hNK1 binding affinity and hydrogen-bonding profile
Sigma-1 ligand development
Benzylsulfonyl-piperidine core
σ1/σ2 selectivity and affinity assessment
CNS-focused library building block
Moderate lipophilicity and TPSA profile
Physicochemical and CNS permeability prediction

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